Phenylphosphinic acid

Catalog No.
S539494
CAS No.
1779-48-2
M.F
C6H7O2P
M. Wt
142.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylphosphinic acid

CAS Number

1779-48-2

Product Name

Phenylphosphinic acid

IUPAC Name

hydroxy-oxo-phenylphosphanium

Molecular Formula

C6H7O2P

Molecular Weight

142.09 g/mol

InChI

InChI=1S/C6H5O2P/c7-9(8)6-4-2-1-3-5-6/h1-5H/p+1

InChI Key

MLCHBQKMVKNBOV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[P+](=O)O

Solubility

Soluble in DMSO

Synonyms

Phenylphosphinic acid; NSC 2670; NSC-2670; NSC2670

Canonical SMILES

C1=CC=C(C=C1)P(O)O

Description

The exact mass of the compound Phenylphosphinic acid is 142.0184 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Organic Synthesis:

Phenylphosphinic acid can act as a building block for the synthesis of more complex organophosphorus compounds. These compounds have various applications in organic chemistry, including:

  • Ligands in Catalysis: Organophosphorus compounds can be designed to bind to metal centers, making them effective catalysts for various organic reactions ScienceDirect. Phenylphosphinic acid can be a starting material for such ligand synthesis.
  • Flame Retardants: Organophosphorus compounds can be flame retardant due to their ability to interfere with combustion processes. Phenylphosphinic acid could potentially be a component in the development of novel flame retardant materials.

Material Science:

Phenylphosphinic acid's properties make it a potential candidate for material science applications:

  • Precursor for Metal Phosphonate Materials: Phenylphosphinic acid can react with metal ions to form metal phosphonate materials. These materials have interesting properties like fire resistance, good thermal stability, and potential applications in catalysis and ion exchange National Center for Biotechnology Information: .

Biological Research (Limited Studies):

  • Enzyme Inhibition: Some studies have investigated the ability of phenylphosphinic acid to inhibit specific enzymes. However, more research is needed to understand its effectiveness and potential targets .

Phenylphosphinic acid is a white crystalline solid that is soluble in water and some polar organic solvents []. It is a relatively simple molecule but holds significance in various research fields due to its unique properties and reactivity.

While its natural occurrence is not well documented, phenylphosphinic acid can be synthesized in a laboratory setting and serves as a precursor for various phosphonic acid derivatives that hold promise in different areas of scientific research.


Molecular Structure Analysis

Phenylphosphinic acid features a tetrahedral structure around the central phosphorus atom (P). The P atom forms a P=O double bond with a terminal oxygen atom (O). It also forms single bonds with a phenyl group (C6H5-), a hydroxyl group (OH), and a hydrogen atom (H) [].

Here are some key features of its structure:

  • Asymmetry: The phosphorus center is chiral due to the presence of four different substituents. This means it can exist in two non-superimposable mirror image forms (R and S enantiomers) [].
  • Hydrogen bonding: The O-H group in the hydroxyl moiety can participate in hydrogen bonding with other molecules, potentially influencing its solubility and interactions with other compounds [].

Chemical Reactions Analysis

Phenylphosphinic acid can undergo various chemical reactions, making it a versatile building block in organic synthesis. Here are some notable examples:

  • Esterification: Phenylphosphinic acid reacts with alcohols in the presence of an acid catalyst to form phenylphosphonates. These esters find applications in flame retardants, plasticizers, and lubricants.

Reaction equation:

C6H5PO(OH)2 + ROH → C6H5PO(OR)OH + H2O (R = alkyl group from alcohol)

  • Amidation: The acid can react with amines to form phosphonic acid amides. These amides are being explored for their potential as pesticides and herbicides.

Reaction equation:

C6H5PO(OH)2 + RNH2 → C6H5PO(OH)(NR) + H2O (R = alkyl or aryl group from amine)

  • Decarboxylation: Under specific conditions, phenylphosphinic acid can lose carbon dioxide (CO2) to form phenylphosphinic acid.

Reaction equation:

C6H5PO(OH)(COOH) → C6H5PO(OH)2 + CO2

Note

The specific reaction conditions and detailed mechanisms for these reactions can be found in the referenced literature.


Physical And Chemical Properties Analysis

  • Appearance: White crystalline solid [].
  • Melting point: 152-154 °C [].
  • Boiling point: Decomposes above 250 °C [].
  • Solubility: Soluble in water, ethanol, and methanol [].
  • Acidity: Exhibits weak acidic properties due to the presence of the P-OH group [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.5

Exact Mass

142.0184

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K4200UO6KY

Wikipedia

Phenylphosphinic acid
[Oxo(phenyl)-lambda~5~-phosphanylidene]oxidanium

General Manufacturing Information

Plastic material and resin manufacturing
Phosphinic acid, P-phenyl-: ACTIVE

Dates

Modify: 2023-08-15

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